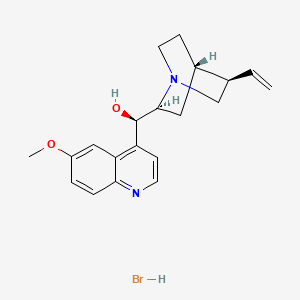

Quinine hydrobromide

CAS No.: 14358-44-2

Cat. No.: VC14589803

Molecular Formula: C20H25BrN2O2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14358-44-2 |

|---|---|

| Molecular Formula | C20H25BrN2O2 |

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |

| Standard InChI | InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 |

| Standard InChI Key | HDZGBIRSORQVNB-DSXUQNDKSA-N |

| Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Quinine hydrobromide belongs to the quinoline methanol class, characterized by a bicyclic quinuclidine moiety fused to a methoxyquinoline ring system. The stereochemistry of the molecule is critical, with specific configurations at the C8 and C9 positions ((8α,9R)-configuration) ensuring biological activity . The hydrobromic acid salt enhances solubility compared to the free base, facilitating oral and parenteral administration . Key structural features include:

-

Quinuclidine nucleus: A bridged bicyclic amine contributing to receptor interactions.

-

6-Methoxyquinoline: Aromatic system enabling intercalation into biomolecular targets.

-

Hydrobromide counterion: Improves crystallinity and stability .

Physicochemical Properties

Thermal and solubility profiles from multiple sources :

| Property | Value |

|---|---|

| Melting Point | 81–82°C |

| Boiling Point | 495.9°C at 760 mmHg |

| Density | 1.21 g/cm³ |

| Solubility | Soluble in water, ethanol |

| LogP (Partition Coeff.) | ~3.2 (indicating moderate lipophilicity) |

The compound’s of 8.5 (quinucridine nitrogen) and 4.2 (quinoline nitrogen) dictate pH-dependent ionization, influencing tissue distribution .

Pharmacological Mechanisms and Applications

Antimalarial Activity

Quinine hydrobromide remains a WHO-recommended therapy for severe Plasmodium falciparum malaria, particularly in chloroquine-resistant regions . Its mechanism involves:

-

Heme Polymerization Inhibition: Binding to free heme in parasitized erythrocytes, preventing detoxification into hemozoin .

-

DNA Intercalation: Disruption of parasitic DNA replication via quinoline ring interactions .

-

Alkaloid-Mediated Toxicity: Elevation of intracellular pH in parasites, impairing metabolic processes .

Antiarrhythmic and Ion Channel Modulation

Beyond antimalarial use, quinine hydrobromide exhibits class IA antiarrhythmic properties through:

-

Voltage-Gated Sodium Channel Blockade: Prolonging cardiac action potential duration (IC₅₀ = 19.9 μM) .

-

Potassium Channel Inhibition: Reducing currents with a of 41 μM at 0 mV .

-

Cytochrome P450 2D6 Inhibition: Potent inhibition ( = 0.2 μM) impacting drug metabolism .

These effects have been leveraged in rare cases of refractory ventricular tachycardia, though quinidine salts are more commonly used for this indication .

Serotonin Pathway Disruption

Emerging research identifies off-target effects on tryptophan metabolism. Quinine hydrobromide competitively inhibits tryptophan hydroxylase-2 (TPH2), the rate-limiting enzyme in serotonin biosynthesis ( = 2.8 mM) . This explains clinical observations of low plasma tryptophan correlating with adverse reactions like cinchonism .

Synthetic Approaches and Industrial Production

Traditional Extraction

Historically isolated from Cinchona bark, modern extraction employs acid-base partitioning:

-

Alkaloid Liberation: Bark maceration in sulfuric acid (pH 2–3).

-

Precipitation: Alkalinization to pH 9–10 yields crude quinine.

-

Salt Formation: Treatment with HBr generates the hydrobromide salt .

Total Synthesis

Recent advances enable enantioselective synthesis via:

Adverse Effects and Pharmacokinetic Challenges

Cinchonism Syndrome

Dose-dependent toxicity manifests as:

-

Neurological: Tinnitus (30–70% of patients), headache, blurred vision .

-

Cardiovascular: QT prolongation (≥500 ms in 5% of cases), hypotension .

Pharmacokinetic Profile

Key parameters from human studies :

| Parameter | Value |

|---|---|

| Bioavailability | 76–88% |

| 1–3 hours | |

| Protein Binding | 70–90% (albumin/α1-AGP) |

| 11–18 hours | |

| Excretion | 20% renal (unchanged) |

Hepatic CYP3A4 metabolism generates active metabolites like 3-hydroxyquinine (30% activity of parent) .

Recent Advances and Future Directions

Structural Analogs with Improved Efficacy

C3-aryl derivatives synthesized via late-stage C–H functionalization show:

-

3-Fluoroquinine: 4.2-fold higher in vitro antiplasmodial activity (IC₅₀ = 12 nM vs. 51 nM for quinine) .

-

3-(4-Chlorophenyl)quinine: Complete cure in murine malaria models at 10 mg/kg vs. 30 mg/kg for native quinine .

Repurposing for Neuropathic Pain

Preclinical studies indicate voltage-gated sodium channel blockade (Na1.7 IC₅₀ = 8 μM) with reduced cardiotoxicity compared to lidocaine analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume